

Compound of Interest

Compound Name: 2H-Azepin-2-one, hexahydro-1-(2-propenyl)-

Cat. No.: B097436

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of N-allyl-caprolactam, also known as 1-allyl-azepan-2-one.

Molecular Structure and Properties

N-allyl-caprolactam is a derivative of caprolactam where an allyl group is attached to the nitrogen atom of the lactam ring.

- IUPAC Name: 1-allyl-azepan-2-one
- Chemical Formula: C₉H₁₅NO
- Molecular Weight: 153.22 g/mol
- Structure:

/ CH₂ CH₂ || CH₂ CH₂ \ / CH₂

Predicted Physicochemical Properties

Quantitative data for N-allyl-caprolactam is not readily available in the literature. The following table summarizes the predicted properties.

Property
Boiling Point
Melting Point
Solubility

Synthesis of N-allyl-caprolactam

A detailed experimental protocol for the synthesis of N-allyl-caprolactam is not explicitly published. However, it can be synthesized from caprolactam and allylamine.

Proposed Experimental Protocol: N-allylation of ϵ -Caprolactam

Materials:

- ϵ -Caprolactam ($\geq 99\%$)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Allyl bromide (99%)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
-

Hexane

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping
- Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 eq) is added portion-wise
- Allylation: Allyl bromide (1.2 eq) is added dropwise to the reaction mixture at 0 °C via the dropping funnel
- Quenching and Extraction: Upon completion, the reaction is carefully quenched by the slow addition of saturate
- Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , fil
- Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acet

Spectroscopic Characterization

Specific spectral data for N-allyl-caprolactam is not widely published. The following tables provide predicted

Predicted ^1H and ^{13}C NMR Spectral Data

Table 1: Predicted ^1H NMR (400 MHz, CDCl_3) and ^{13}C NMR (100 MHz, CDCl_3) data for N-allyl-caprolactam

^1H NMR	Chemical Shift (δ , ppm)
5.70-5.85	m
5.10-5.20	m
4.00	d
3.20-3.30	t
2.45-2.55	t
1.60-1.75	m
29.0, 28.5, 23.0	$-(\text{CH}_2)_3-$ (ring)

Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Table 2: Predicted IR and MS Data for N-allyl-caprolactam

Spectroscopic Technique
FTIR
$\sim 1645\text{ cm}^{-1}$ (weak)
$\sim 3080, 990, 915\text{ cm}^{-1}$
$\sim 2930, 2860\text{ cm}^{-1}$
Mass Spectrometry (EI)
$m/z = 112$
$m/z = 84$
$m/z = 41$

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and databases did not yield any specific information regarding

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of

N-allyl-caprolactam is a structurally interesting derivative of ϵ -caprolactam. This guide provides a foundation

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References

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